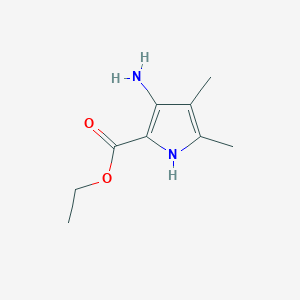
ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate
Vue d'ensemble
Description
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate is a member of pyrroles . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring . This compound is used as a reagent in the synthesis of a diacetylenic bilirubin .
Synthesis Analysis
The synthesis of Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate can be achieved from Ethyl cyanoacetate and Acetylacetone . In addition, it can be synthesized by aldol condensation of ethyl 3, 5-dimethyl-4-actyl-1H-pyrrole-2-carboxylate with furan-2-carbaldehyde in the presence of a strong hydroxyl base as a catalyst .
Molecular Structure Analysis
The molecular structure of Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate includes a pyrrole ring . The IUPAC Standard InChI of this compound is InChI=1S/C8H13N/c1-4-8-6 (2)5-9-7 (8)3/h5,9H,4H2,1-3H3 .
Applications De Recherche Scientifique
Oxidation Studies
Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate has been studied in the context of oxidation reactions. Researchers attempted to prepare this compound using standard ring synthesis procedures but instead isolated 2-hydroxy-2H-pyrroles. This finding led to a deeper understanding of the oxidative behavior of related compounds (Cirrincione et al., 1987).
Molecular Structure and Spectral Analyses
The molecular structure of related compounds such as ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been characterized. This includes studies on vibrational analysis, indicating the formation of dimers in the solid state, and analyses of electron density and total electron energy density (Singh et al., 2013).
Synthesis and Characterization
The synthesis and characterization of variants of this compound have been documented. For example, a study on ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, synthesized by amination, provides insights into the synthesis routes and characterization techniques for such compounds (Idhayadhulla et al., 2010).
Applications in Heterocyclic Chemistry
This compound plays a role in the synthesis of heterocyclic compounds. It has been used as a key intermediate in the synthesis of pyrido[3′,2′:4,5]-thieno[2,3-e]pyrrolo[1,2-a]pyrazine derivatives, highlighting its importance in the field of heterocyclic chemistry (El-Kashef et al., 2000).
Antioxidant Activity Studies
Some studies have explored the antioxidant activity of derivatives of this compound. For instance, ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate, derived from a related compound, demonstrated remarkable antioxidant activity compared to ascorbic acid (Zaki et al., 2017).
Non-linear Optical Material Potential
The compound's derivatives have been studied for their potential as non-linear optical (NLO) materials. For instance, ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been characterized and found to have properties suitable for NLO applications (Singh et al., 2014).
Quantum Chemical Calculations
Various studies have employed quantum chemical calculations to evaluate the properties of derivatives of this compound. These studies have provided insights into the thermodynamic parameters, vibrational analysis, and reactivity descriptors of these compounds (Singh et al., 2014).
Mécanisme D'action
Target of Action
Pyrrole derivatives, which include “ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate”, are known to exhibit a wide range of biological activities . They can interact with various targets in the body, including enzymes, receptors, and other proteins. The specific target would depend on the exact structure of the compound and its functional groups.
Mode of Action
The mode of action of a compound refers to how it interacts with its target to exert its effects. For pyrrole derivatives, this could involve binding to a target protein and modulating its activity . The exact mode of action would depend on the specific target and the structure of the compound.
Biochemical Pathways
Pyrrole derivatives can affect various biochemical pathways depending on their specific targets . For example, if a pyrrole derivative targets an enzyme involved in a particular metabolic pathway, it could alter the flow of metabolites through that pathway.
Result of Action
The result of a compound’s action refers to the molecular and cellular effects that occur as a result of its interaction with its target. For pyrrole derivatives, this could include changes in cell signaling, gene expression, or metabolic activity .
Analyse Biochimique
Biochemical Properties
Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of more complex heterocyclic systems. It interacts with enzymes such as receptor tyrosine kinases, which are crucial for cell signaling and growth regulation . The compound’s interactions with these enzymes can influence their activity, potentially leading to changes in cellular processes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with receptor tyrosine kinases can alter downstream signaling pathways, leading to changes in cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. The compound’s ability to bind to receptor tyrosine kinases suggests that it may influence gene expression by modulating the activity of transcription factors downstream of these kinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects. It is important to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing any harmful effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells. Understanding the compound’s metabolic pathways is crucial for predicting its effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding these processes is important for predicting the compound’s bioavailability and therapeutic potential .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles, where it can exert its effects. Understanding the subcellular localization of the compound is crucial for predicting its impact on cellular processes .
Propriétés
IUPAC Name |
ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-9(12)8-7(10)5(2)6(3)11-8/h11H,4,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCKEQXDHWOWNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



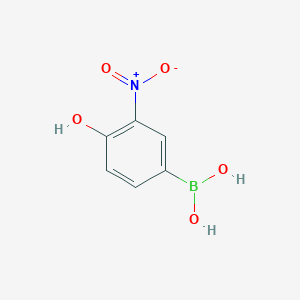
![Dimethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B1439249.png)
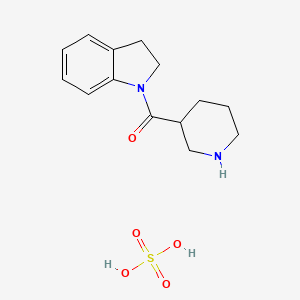
![[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B1439251.png)
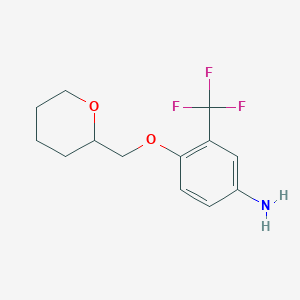

![4H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1439257.png)
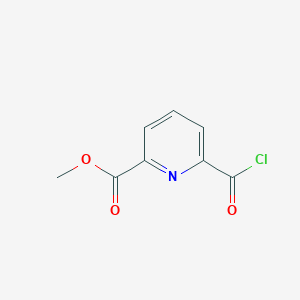
![{2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride](/img/structure/B1439259.png)
![N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-4-YL]-methyl}-2-methoxyethanamine dihydrochloride](/img/structure/B1439261.png)
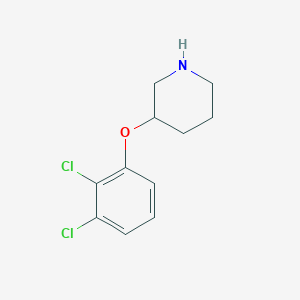
![4-[(3-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1439267.png)
![N-[3-(4-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1439268.png)
![[(4-Hydrazinylphenyl)methyl]hydrazine](/img/structure/B1439270.png)